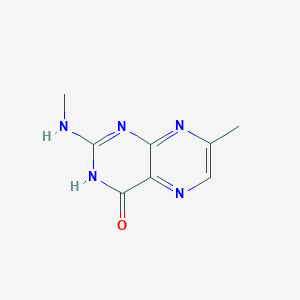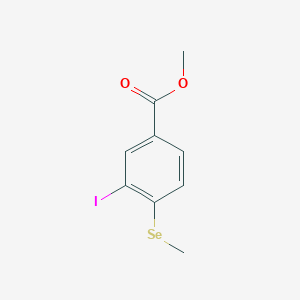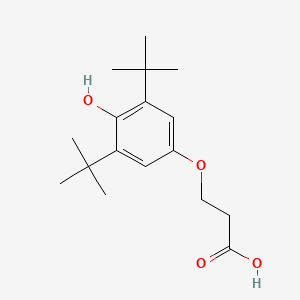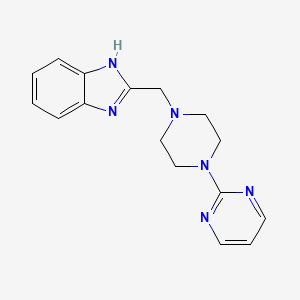
2-(4-Pyrimidin-2-yl-piperazin-1-ylmethyl)-1H-benzoimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Pyrimidin-2-yl-piperazin-1-ylmethyl)-1H-benzoimidazole is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a benzimidazole core linked to a piperazine ring, which is further substituted with a pyrimidine moiety. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pyrimidin-2-yl-piperazin-1-ylmethyl)-1H-benzoimidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with formic acid or its derivatives to form the benzimidazole ring. The piperazine ring is then introduced through a nucleophilic substitution reaction, where the benzimidazole is reacted with a suitable piperazine derivative under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Pyrimidin-2-yl-piperazin-1-ylmethyl)-1H-benzoimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyrimidine moieties are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
2-(4-Pyrimidin-2-yl-piperazin-1-ylmethyl)-1H-benzoimidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-Pyrimidin-2-yl-piperazin-1-ylmethyl)-1H-benzoimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic benefits.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Pyridin-2-yl)pyrimidine derivatives
- 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives
Uniqueness
What sets 2-(4-Pyrimidin-2-yl-piperazin-1-ylmethyl)-1H-benzoimidazole apart from similar compounds is its unique combination of the benzimidazole, piperazine, and pyrimidine moieties. This structural arrangement allows for diverse interactions with biological targets, enhancing its potential as a versatile research tool and therapeutic agent.
Propriétés
Numéro CAS |
474417-18-0 |
|---|---|
Formule moléculaire |
C16H18N6 |
Poids moléculaire |
294.35 g/mol |
Nom IUPAC |
2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H18N6/c1-2-5-14-13(4-1)19-15(20-14)12-21-8-10-22(11-9-21)16-17-6-3-7-18-16/h1-7H,8-12H2,(H,19,20) |
Clé InChI |
XJHRQPODSUYKOJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C4=NC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate](/img/structure/B12592192.png)
![(2S)-1-[(1R)-2-hydroxy-1-phenylethyl]-6-oxopiperidine-2-carbonitrile](/img/structure/B12592205.png)
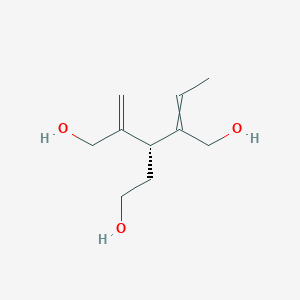

![1-Fluoro-2-methyl-4-[(R)-2-phenylethenesulfinyl]benzene](/img/structure/B12592218.png)
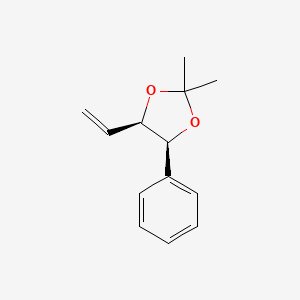

![[(4-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}phenyl)methylidene]propanedinitrile](/img/structure/B12592243.png)


